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molecular formula C11H14N2O4 B8530374 4-Amino-4-(3-nitro-phenyl)-butyric acid methyl ester

4-Amino-4-(3-nitro-phenyl)-butyric acid methyl ester

Cat. No. B8530374
M. Wt: 238.24 g/mol
InChI Key: SFTIODPDUDDGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637532B2

Procedure details

680 mg (2.49 mmol) 4-Amino-4-(3-nitro-phenyl)-butyric acid were suspended in 5 ml methanol and 635 μl (8.75 mmol) thionyl chloride were added. The mixture was stirred at room temperature overnight. The reaction mixture was evaporated to dryness, methanol was added and again evaporated to dryness.
Name
4-Amino-4-(3-nitro-phenyl)-butyric acid
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
635 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:21]O>>[CH3:21][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH:2]([NH2:1])[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1

Inputs

Step One
Name
4-Amino-4-(3-nitro-phenyl)-butyric acid
Quantity
680 mg
Type
reactant
Smiles
NC(CCC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
635 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness, methanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
again evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CCC(C1=CC(=CC=C1)[N+](=O)[O-])N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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